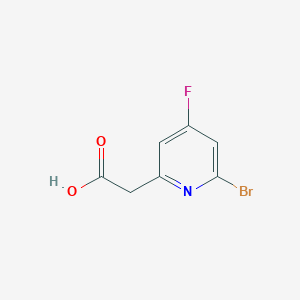

2-Bromo-4-fluoropyridine-6-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO2 |

|---|---|

Molecular Weight |

234.02 g/mol |

IUPAC Name |

2-(6-bromo-4-fluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |

InChI Key |

KKSKVSJUABLVTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)Br)F |

Origin of Product |

United States |

Applications As a Building Block in Advanced Organic Synthesis and Beyond

Construction of Complex Heterocyclic Systems and Polyheterocycles

The substituted pyridine (B92270) core of 2-Bromo-4-fluoropyridine-6-acetic acid is a key precursor for synthesizing complex heterocyclic and polyheterocyclic systems. nih.gov Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science. nih.gov The bromine and fluorine atoms on the pyridine ring serve as versatile handles for various chemical transformations.

The general strategy involves leveraging the different reactivities of the C-Br and C-F bonds. The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings), while the C-F bond, particularly when activated by the ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov Furthermore, the acetic acid moiety can participate in intramolecular cyclization reactions to form fused ring systems.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Intramolecular Amidation | Activating agent (e.g., SOCl₂) followed by an amine | Fused lactam |

| Pictet-Spengler Reaction | An aldehyde or ketone | Tetrahydropyridine-fused systems |

| Palladium-catalyzed Coupling | Organoboron reagent (Suzuki) | Aryl-substituted fluoropyridine acetic acid |

These reactions can be performed sequentially to build complex molecular architectures, leading to the synthesis of novel furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, and other polyheterocyclic scaffolds with potential biological activities.

Role in Scaffold Diversity Generation for Combinatorial Chemistry and Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov The distinct reactivity of the functional groups in this compound makes it an excellent scaffold for generating such libraries.

The synthetic strategy would involve the differential functionalization of the three reactive sites: the bromine atom, the fluorine atom, and the carboxylic acid group. For instance, a library could be generated by first reacting the carboxylic acid to form a diverse set of amides or esters. Subsequently, the bromine atom could be functionalized via a Suzuki coupling with various boronic acids. Finally, the fluorine atom could be displaced by a range of nucleophiles. This systematic approach allows for the creation of a large and diverse library of compounds from a single starting scaffold.

Table 2: Illustrative Library Generation from a Bromo-Fluoropyridine Scaffold

| Scaffold Position | Reaction | Diversity Element |

|---|---|---|

| Carboxylic Acid | Amide coupling | Various amines (R¹-NH₂) |

| Bromo Group | Suzuki coupling | Various boronic acids (R²-B(OH)₂) |

This methodology enables the exploration of a vast chemical space to identify molecules with desired biological or material properties.

Precursor in Ligand and Catalyst Design for Asymmetric Synthesis and Transition Metal Catalysis

Pyridine-containing ligands, particularly bipyridines, are fundamental in transition metal catalysis, including asymmetric synthesis. nih.govnumberanalytics.com The 2-bromo-4-fluoropyridine (B1291336) core is a valuable precursor for such ligands. For example, 2-bromo-4-fluoropyridine can be used to synthesize 2,2'-bipyridine (B1663995) ligands through reactions like Stille coupling. ossila.com These ligands can then be coordinated with transition metals such as ruthenium, iridium, or palladium to form catalysts for a variety of chemical transformations. ossila.commdpi.comnih.gov

The fluorine atom can further be used for post-synthetic modification of the ligand, allowing for the fine-tuning of the electronic and steric properties of the catalyst. This is crucial for optimizing the catalyst's activity and enantioselectivity in asymmetric reactions. The development of chiral catalysts from pyridine derivatives has significantly advanced the enantioselective synthesis of complex molecules. numberanalytics.com

Intermediate in Research Pertaining to Advanced Materials Science and Polymer Chemistry

Fluorinated polymers and materials are highly sought after for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.comresearchgate.net Organofluorine compounds like perfluoropyridine are used as building blocks for more complex systems such as fluoropolymers and fluorinated network materials. mdpi.comresearchgate.netnih.gov

The this compound molecule can be incorporated into polymer chains through its carboxylic acid group, for example, by forming polyester (B1180765) or polyamide linkages. The fluorinated pyridine moiety would then be a pendant group on the polymer backbone, imparting desirable properties to the final material. The bromine and fluorine atoms also offer sites for cross-linking or further functionalization of the polymer. Pyridine-based polymers have shown applications as fluorescent materials and antimicrobial agents. mdpi.com

Utilization in Agrochemical Research and Analog Development

Pyridine-based compounds are of immense importance in the agrochemical industry, forming the core structure of many herbicides, insecticides, and fungicides. researchgate.netnih.govresearchgate.net The unique biological activities of pyridine derivatives make them a continued focus for the development of new and improved crop protection agents. nih.govchemimpex.comcolab.ws

This compound can serve as a starting material for the synthesis of new agrochemical candidates. The various functional groups allow for the creation of analogs of existing pesticides or the development of entirely new classes of compounds. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their biological activity and metabolic stability. The development of novel pesticides often relies on the derivatization of such versatile chemical intermediates. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic protons on the pyridine ring and the methylene (B1212753) protons of the acetic acid side chain give rise to characteristic signals. A patent describing the compound reports the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃): a singlet at 4.01 ppm corresponding to the two protons of the methylene (-CH₂-) group, a singlet at 7.31 ppm for the proton at the 5-position of the pyridine ring, and a singlet at 7.51 ppm for the proton at the 3-position.

While specific, publicly available experimental ¹³C NMR data for this compound is limited, this technique is crucial for identifying all unique carbon atoms. A ¹³C NMR spectrum would be expected to show distinct signals for the two aromatic carbons bonded to hydrogen (C-3 and C-5), the three quaternary carbons of the pyridine ring (C-2, C-4, and C-6), the methylene carbon (-CH₂-), and the carbonyl carbon (-COOH) of the acetic acid group. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent bromine and fluorine atoms and the delocalized electron system of the pyridine ring.

Table 1: Reported ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in ppm |

|---|---|

| -CH₂- | 4.01 |

| Pyridine H-5 | 7.31 |

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment. For this compound, a ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom at the C-4 position. The precise chemical shift of this signal would provide key information about the electronic effects of the bromo and acetic acid substituents on the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and the adjacent protons (at C-3 and C-5) would result in a characteristic splitting pattern, confirming their spatial proximity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would be used to confirm the coupling between the aromatic protons on the pyridine ring, if any is resolved.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signal at 4.01 ppm to the methylene carbon and the aromatic ¹H signals at 7.31 ppm and 7.51 ppm to their respective carbons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the methylene protons and the proton at the 5-position of the ring, helping to establish the preferred conformation of the acetic acid side chain relative to the pyridine ring.

Detailed experimental 2D NMR data for this specific compound are not widely published in scientific literature.

Solid-State NMR for Polymorphic Analysis and Structural Features

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the spatial arrangement of molecules in the crystal lattice. This is particularly important for identifying and distinguishing between different crystalline forms, or polymorphs, which can have different physical properties. For this compound, ssNMR could be used to study its crystalline structure, identify potential polymorphism, and understand intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the solid state. Publicly available solid-state NMR studies for this specific compound have not been identified.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint."

Conformational Analysis and Functional Group Identification via Vibrational Modes

IR and Raman spectroscopy are complementary techniques that measure the absorption or scattering of light resulting from molecular vibrations.

Infrared (IR) Spectroscopy: In an IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak would appear around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. Additionally, C-F and C-Br stretching vibrations would be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the pyridine ring and the C=C bonds would likely produce strong signals.

Table 2: Expected IR Absorption Regions for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| C-F Bond | C-F stretch | 1000 - 1400 |

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, Attenuated Total Reflectance (ATR-IR) spectroscopy is a common method for analyzing the solid or liquid sample. The spectrum is characterized by several key absorption bands indicative of its structure. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, which is a result of intermolecular hydrogen bonding in the condensed phase. libretexts.org The carbonyl (C=O) stretch from the carboxylic acid is expected to produce a strong, sharp absorption peak around 1700-1730 cm⁻¹. libretexts.orgvscht.cz

Vibrations associated with the substituted pyridine ring and its halogen substituents also provide distinct signals. The C-F stretching vibration is anticipated to appear in the 1150-1250 cm⁻¹ region, while the C-Br stretch is typically observed at lower wavenumbers, between 600-670 cm⁻¹. researchgate.net Aromatic C-H and C=C/C=N ring stretching vibrations would also be present. pw.edu.pl

Vapor phase IR spectroscopy, while less common, would provide complementary information. In the gas phase, intermolecular hydrogen bonding is eliminated, which would result in a sharper and higher-frequency O-H stretching band compared to the broad band seen in the ATR spectrum.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretch | 1700-1730 | Strong |

| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 | Medium |

| C-F Bond | Stretch | 1150-1250 | Strong |

| C-O Bond | Stretch | 1210-1320 | Medium |

| C-Br Bond | Stretch | 600-670 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₅BrFNO₂). The presence of bromine is particularly distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments, where two peaks of nearly equal intensity are observed, separated by two mass units (M and M+2). HRMS can confirm that the measured isotopic pattern matches the theoretical pattern for a compound containing one bromine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation. The resulting fragment ions are analyzed to reveal information about the molecule's connectivity.

Based on the structure, several key fragmentation pathways can be predicted. libretexts.org A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion with a mass 45 Da lower than the molecular ion. libretexts.org Another expected fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17. Cleavage of the C-Br bond would result in the loss of a bromine radical (M-79 or M-81). The fragmentation pattern of the pyridine ring itself can also provide further structural confirmation. tandfonline.comacs.org Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the positions of the substituents. nih.govresearchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description of Loss |

| [M]⁺ | •OH | [M-17]⁺ | Loss of hydroxyl radical |

| [M]⁺ | •COOH | [M-45]⁺ | Loss of carboxylic acid radical |

| [M]⁺ | •Br | [M-79/81]⁺ | Loss of bromine radical |

| [M-45]⁺ | HF | [M-45-20]⁺ | Loss of hydrogen fluoride (B91410) from ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction for Absolute Configuration

For this compound, growing a suitable single crystal would allow for its analysis by single crystal X-ray diffraction. The resulting electron density map would confirm the connectivity of the atoms and the planarity of the pyridine ring. Furthermore, it would reveal the conformation of the acetic acid side chain relative to the ring.

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. It is expected that the carboxylic acid groups would form strong hydrogen bonds with neighboring molecules, often resulting in a dimeric structure. Other potential non-covalent interactions, such as halogen bonding involving the bromine atom or π-stacking of the pyridine rings, could also be identified. acs.orgmdpi.com The data obtained from X-ray crystallography serves as the ultimate benchmark for validating molecular structures predicted by computational methods.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide valuable insights into the properties of molecules, complementing experimental data. youtube.com Methods like Density Functional Theory (DFT) are widely used to predict molecular structure, spectroscopic properties, and reactivity. ijcce.ac.irnih.gov

For this compound, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with X-ray crystallography data. Furthermore, theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra, aiding in the assignment of complex absorption bands. nih.govbohrium.com

Computational models can also predict electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). emerginginvestigators.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. These theoretical approaches allow for a deeper understanding of the molecule's behavior at an atomic level.

Comprehensive Analysis of this compound: A Theoretical Perspective

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields of chemical research, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of a bromine atom, a fluorine atom, and an acetic acid moiety on the pyridine ring imparts unique electronic and steric properties to the molecule, making it an interesting subject for theoretical and computational studies. This article delves into the spectroscopic and computational characterization methodologies that can be employed to understand the intricate molecular features of this compound.

Spectroscopic and Computational Characterization Methodologies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of molecular systems. For this compound, DFT calculations can provide a detailed understanding of its electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. These electronic parameters are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule.

The reactivity of different sites on the this compound molecule can be further analyzed using DFT-derived reactivity descriptors such as Fukui functions and local softness indices. These descriptors help in identifying the electrophilic and nucleophilic centers within the molecule, thereby predicting its behavior in chemical reactions.

DFT methods are also instrumental in predicting various spectroscopic properties. For instance, by calculating the electronic transitions, one can simulate the UV-Vis spectrum of the molecule. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

| Predicted Electronic Property | Significance for this compound |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Electron Density Distribution | Reveals the charge distribution and polar nature of the molecule. |

| Fukui Functions | Identifies the most reactive sites for nucleophilic and electrophilic attack. |

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in a solvent or in a biological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions over time.

For this compound, the acetic acid side chain introduces conformational flexibility. MD simulations can be employed to identify the most stable conformers and to understand the dynamics of their interconversion. This is particularly important for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and its surrounding environment. For example, in an aqueous solution, simulations can reveal the structure of the hydration shell and the nature of hydrogen bonding interactions between the solute and water molecules.

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state calculations can be used to determine the activation energies and reaction rates. This information is invaluable for understanding the feasibility of a proposed reaction pathway and for designing more efficient synthetic routes. The nature of the transition state structure can also provide insights into the factors that control the regioselectivity and stereoselectivity of a reaction.

| Computational Step | Information Gained for this compound Reactions |

| Reactant and Product Optimization | Determines the geometries and energies of the starting materials and final products. |

| Transition State Search | Locates the highest energy structure along the reaction pathway. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the identified transition state connects the reactants and products. |

| Frequency Calculation | Characterizes the nature of the stationary points (minima or saddle points) and provides zero-point vibrational energies. |

The accurate prediction of spectroscopic parameters is a significant application of computational chemistry that greatly aids in the structural characterization of molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.gov The calculated chemical shifts, when compared with experimental data, can help in the unambiguous assignment of NMR signals to specific atoms in the molecule, which can be a challenging task for complex molecules. The accuracy of these predictions has been shown to be high, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov

Vibrational Frequencies: As mentioned earlier, DFT calculations can be used to compute the vibrational frequencies of this compound. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. While there can be a systematic overestimation of the calculated frequencies compared to experimental values, this can be corrected using empirical scaling factors. The scaled theoretical vibrational spectrum can then be compared with the experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. For instance, the characteristic C-Br stretching is typically observed in the 600-670 cm⁻¹ region, while C-F stretching appears between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net The carbonyl group of the acetic acid moiety would be expected to show a strong absorption band around 1750 cm⁻¹. researchgate.net

| Spectroscopic Parameter | Predicted Value Range | Significance for this compound |

| ¹H NMR Chemical Shifts | ~0-10 ppm | Provides information about the electronic environment of the hydrogen atoms. |

| ¹³C NMR Chemical Shifts | ~0-200 ppm | Provides information about the carbon skeleton of the molecule. |

| ¹⁹F NMR Chemical Shifts | Varies widely | Highly sensitive to the electronic environment of the fluorine atom. |

| C-Br Vibrational Frequency | 600-670 cm⁻¹ | Characteristic stretching vibration of the carbon-bromine bond. researchgate.net |

| C-F Vibrational Frequency | 1150-1250 cm⁻¹ | Characteristic stretching vibration of the carbon-fluorine bond. researchgate.net |

| C=O Vibrational Frequency | ~1750 cm⁻¹ | Characteristic stretching vibration of the carbonyl group in the acetic acid moiety. researchgate.net |

Future Research Directions and Unexplored Potential of 2 Bromo 4 Fluoropyridine 6 Acetic Acid

Expansion of Synthetic Utility through Novel Reaction Pathways

The synthetic potential of 2-Bromo-4-fluoropyridine-6-acetic acid is largely untapped. The distinct reactivity of its three functional groups—the bromo, fluoro, and acetic acid moieties—allows for a variety of selective transformations. Future research could focus on developing novel, efficient synthetic pathways to create a diverse library of derivatives.

The bromine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Building on established methods for other bromopyridines, this position could be functionalized through Suzuki, Stille, Sonogashira, or Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. numberanalytics.commdpi.comossila.com Similarly, the fluorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles. The acetic acid side chain provides a handle for forming amides, esters, or for use as an anchoring group.

Recent advances in pyridine (B92270) functionalization, such as mild, one-pot methods for meta-substitution or visible light-induced reactions, could also be adapted to this scaffold, potentially offering new ways to modify the pyridine core itself. acs.orgnih.gov

| Functional Group | Potential Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| 2-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-fluoropyridine-6-acetic acids |

| 2-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-fluoropyridine-6-acetic acids |

| 4-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-2-bromopyridine-6-acetic acids |

| 6-Acetic Acid | Amide Coupling | Amine, Coupling agent (e.g., EDC, HATU) | 2-(2-Bromo-4-fluoropyridin-6-yl)acetamides |

| 6-Acetic Acid | Esterification | Alcohol, Acid catalyst | Alkyl 2-(2-bromo-4-fluoropyridin-6-yl)acetates |

Exploration of Biological and Chemical Probe Development (excluding direct drug data)

The development of novel probes for biological imaging and chemical sensing is a significant area of research. Pyridine-based fluorophores have demonstrated utility as optical sensors. mdpi.com The this compound scaffold is an ideal starting point for creating such probes.

Through the synthetic pathways described previously, fluorescent moieties (fluorophores) could be attached to the pyridine ring, for instance, via a Suzuki coupling at the 2-position. The pyridine nitrogen itself can act as a binding site for metal ions, and such coordination often perturbs the electronic properties of the molecule, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This makes the scaffold suitable for developing sensors for specific metal cations.

Furthermore, the acetic acid group can serve as a versatile linker to attach the probe to biomolecules or other targeting units, enabling its use in more complex biological systems. rsc.org Research could focus on synthesizing derivatives and studying their photophysical properties upon interaction with various analytes, such as metal ions or biologically relevant small molecules.

Development of Advanced Catalytic Systems Based on the Pyridine Core

Pyridine-containing ligands are fundamental in coordination chemistry and catalysis due to the strong coordination ability of the pyridine nitrogen. unimi.it this compound can be envisioned as a precursor to a new class of specialized ligands for catalysis.

By chemically modifying the scaffold, novel mono- or polydentate ligands can be designed. For example, substitution of the bromine atom with a phosphine (B1218219) group could create a P,N-bidentate ligand. Alternatively, the acetic acid group could coordinate to a metal center along with the pyridine nitrogen, forming a different type of bidentate chelate. These ligands could then be complexed with various transition metals (e.g., Palladium, Rhodium, Copper, Iron) to generate catalysts for a range of organic transformations. unimi.itacs.orgmdpi.com

Future work would involve the synthesis of these novel ligands, the characterization of their metal complexes, and the evaluation of their catalytic activity and selectivity in reactions such as hydrogenation, oxidation, and cross-coupling. unimi.itacs.org The electronic properties of the pyridine ring, tuned by the fluorine and other substituents, could offer unique advantages in catalyst performance. researchgate.net

| Potential Ligand Type | Metal Center | Potential Catalytic Application |

|---|---|---|

| P,N-Bidentate (phosphine at C2) | Palladium (Pd), Rhodium (Rh) | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| N,O-Bidentate (via pyridine N and acetic acid O) | Copper (Cu), Iron (Fe) | Oxidation Reactions, Lewis Acid Catalysis |

| Monodentate Pyridine Ligand | Ruthenium (Ru), Iridium (Ir) | Transfer Hydrogenation, Photoredox Catalysis |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for automation. beilstein-journals.orguc.pt The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.

Reactions that are highly exothermic or use hazardous reagents can be performed more safely in a continuous flow reactor. researchgate.net For instance, a multi-step sequence to derivatize the molecule—such as a nucleophilic substitution followed by a Suzuki coupling—could be telescoped into a single, continuous process without the need to isolate intermediates. uc.pt This would significantly reduce reaction times and waste.

Future research could focus on developing robust flow protocols for the synthesis of a library of derivatives based on the this compound core. The integration of in-line analysis and self-optimizing algorithms could further accelerate the discovery of new compounds with desired properties. rsc.org

Design of Smart Materials and Functional Polymers Utilizing the Compound

Pyridine-containing polymers are a class of functional materials with applications in areas such as catalysis, sensing, and biomedicine. researchgate.net The this compound molecule is an excellent candidate for incorporation into polymers to create "smart" materials that respond to external stimuli.

The acetic acid group provides a direct handle for polymerization, enabling its use as a monomer to form polyesters or polyamides. Alternatively, it can be used to graft the pyridine unit onto existing polymer backbones. The resulting polymers would feature pyridine moieties that can respond to changes in pH or coordinate with metal ions. This could be harnessed to create materials with tunable properties, such as shape-memory polymers, self-healing materials, or sensors. rsc.orgrsc.org

Recent work has shown that machine learning can accelerate the discovery of high-performance pyridine-based polymers for specific applications. acs.org A similar approach could be used to computationally screen virtual polymers derived from this compound to identify promising candidates for smart materials development.

Application in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org The structure of this compound is rich in features that can drive molecular recognition and self-assembly.

The pyridine ring can engage in π-π stacking interactions, while the nitrogen atom is a potent hydrogen bond acceptor. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable synthons like carboxylic acid dimers. The bromine and fluorine atoms can participate in halogen bonding. This combination of functionalities could be exploited to design and construct complex supramolecular architectures, such as host-guest complexes, molecular capsules, or self-assembled nanotubes. wikipedia.orgrsc.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-bromo-4-fluoropyridine-6-acetic acid with high purity?

- Methodological Answer : Synthesis requires regioselective bromination and fluorination of the pyridine ring, followed by acetic acid side-chain introduction. Key steps include:

- Halogenation control : Use anhydrous conditions and catalysts like CuBr for bromination to minimize side reactions (e.g., di-bromination) .

- Fluorine retention : Protect the fluorine substituent during bromination using inert atmospheres (N₂/Ar) to prevent displacement .

- Purification : Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound. Validate purity via ≥97.0% HPLC area percentage, as per industry standards for halogenated pyridines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆ to resolve acetic acid proton shifts (δ ~2.5 ppm) and pyridine ring signals. Fluorine’s deshielding effect alters adjacent carbon chemical shifts .

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For bromine, observe isotopic splitting (¹⁰⁹Br/⁸¹Br ~1:1 ratio) .

- FT-IR : Validate acetic acid carbonyl (1700–1750 cm⁻¹) and C-F stretches (1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromination of fluoropyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electronic directing : Fluorine’s electron-withdrawing effect directs bromine to the meta position (C-2 or C-6). Computational tools (DFT) predict reactive sites by analyzing Fukui indices .

- Steric hindrance : Use bulky ligands (e.g., 2,2'-bipyridine) with CuBr to favor substitution at less hindered positions. For example, 6-substituted pyridines show lower steric resistance than 2-substituted analogs .

- Validation : Compare experimental results with LC-MS/MS fragmentation patterns to confirm substitution sites .

Q. What strategies mitigate decomposition of halogenated pyridine-acetic acid derivatives during storage?

- Methodological Answer : Stability challenges arise from hydrolysis and photodegradation:

- Storage conditions : Store at 0–6°C in amber vials under nitrogen, as recommended for bromophenylboronic acids .

- Lyophilization : Freeze-dry the compound to remove water, reducing hydrolytic cleavage of the acetic acid group.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UHPLC-UV. A >5% impurity increase indicates inadequate stabilization .

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs (e.g., 5-bromo-6-fluoropyridin-2-amine)?

- Methodological Answer : Discrepancies often stem from isomerization or solvent effects:

- Isomer discrimination : Use 2D NMR (COSY, NOESY) to differentiate positional isomers. For example, NOE correlations distinguish C-4 fluorine from C-6 substituents .

- Cross-validation : Compare experimental data with NIST Chemistry WebBook entries for bromo-fluoropyridines. Deviations >0.1 ppm in ¹H NMR suggest sample contamination .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for studying the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Focus on nucleophilic substitution and coupling reactions:

- Suzuki-Miyaura coupling : Test reactivity with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst in DMF/water (80°C, 12h). Monitor conversion via TLC (Rf shift from 0.3 to 0.7) .

- Hydrolysis kinetics : Measure acetic acid release under physiological conditions (pH 7.4, 37°C) using ion chromatography. A half-life <24h suggests instability in biological systems .

Q. How to optimize reaction yields for introducing the acetic acid moiety to bromo-fluoropyridine scaffolds?

- Methodological Answer : Key variables include:

- Coupling agents : Use EDC/HOBt in DCM for carbodiimide-mediated esterification, followed by saponification (NaOH/EtOH) to yield the acetic acid derivative.

- Temperature : Conduct esterification at 0°C to minimize pyridine ring decomposition.

- Yield analysis : Typical yields range 40–60% for halogenated pyridines, with losses attributed to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.